
3-Nitro-4-(pyrrolidin-1-yl)benzonitrile
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Overview
Description
3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is an organic compound that features a nitro group, a pyrrolidine ring, and a benzonitrile moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives, have been synthesized as selective androgen receptor modulators (sarms) . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring and its spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the physicochemical properties of a compound, including its structure and the presence of functional groups, can significantly affect its interaction with the environment and its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile typically involves the nitration of 4-(pyrrolidin-1-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction parameters and heat dissipation .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 3-Amino-4-(pyrrolidin-1-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Nitro-4-(piperidin-1-yl)benzonitrile: Similar structure but with a piperidine ring instead of a pyrrolidine ring, which may alter its chemical and biological properties.
Uniqueness
3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct reactivity and potential for diverse applications in research and industry .
Biological Activity
3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological profiles, and potential applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolidine ring and a nitro group attached to a benzonitrile moiety. This unique combination is believed to enhance its binding affinity to various biological targets, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity: The presence of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp³-hybridization, which can enhance binding to proteins involved in various biochemical pathways.
- Biochemical Interactions: The nitro group can participate in hydrogen bonding and electrostatic interactions, modulating enzyme or receptor activities.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Selective Androgen Receptor Modulation: Some derivatives of pyrrolidine-based compounds have been identified as selective androgen receptor modulators (SARMs), showing anabolic effects on muscle tissues while exhibiting neutral effects on the prostate .
- Inhibition of Lysine-Specific Demethylase 1 (LSD1): A study highlighted that related compounds demonstrated significant inhibition of LSD1, with one derivative showing a Kd value of 22 nM and an IC50 of 57 nM in human THP-1 acute myeloid leukemia cells .
- Antitumor Activity: Research has shown that certain benzonitrile derivatives can induce apoptosis in melanoma cells through the regulation of AKT/BIM signaling pathways, suggesting potential use in cancer therapy .
Case Studies and Research Findings
The following table summarizes key studies on the biological activity of this compound and related compounds:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution: The introduction of heteroatomic fragments enhances the physicochemical properties, potentially improving absorption and distribution in biological systems.
- Metabolic Stability: Modifications to the pyrrolidine ring have been shown to improve metabolic stability, which is essential for developing long-lasting therapeutic agents .
Properties
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-8-9-3-4-10(11(7-9)14(15)16)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKQXQQUQWJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.